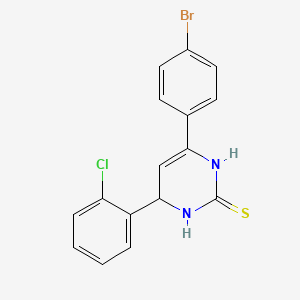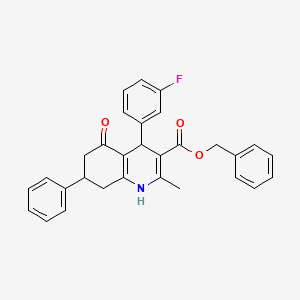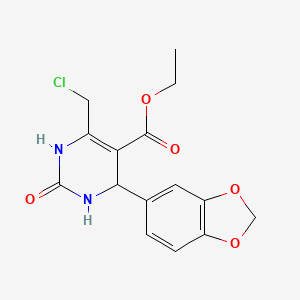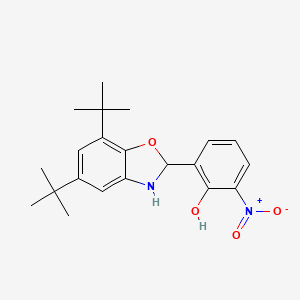![molecular formula C19H15N3O2 B11100173 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11100173.png)
3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Quinazolinone intermediate, 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde
Conditions: Condensation reaction, typically in the presence of a base such as sodium hydroxide
Product: 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives. The indole moiety is then introduced through a condensation reaction with an appropriate indole derivative.
-
Step 1: Synthesis of Quinazolinone Core
Reactants: Anthranilic acid, formamide
Conditions: Heating under reflux
Product: Quinazolinone intermediate
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the structure, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced alcohol derivatives
Substitution: Various substituted quinazolinone derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its anticancer properties are of particular interest, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and DNA. The compound’s ability to form hydrogen bonds and π-π interactions with these targets can lead to the inhibition of enzyme activity or disruption of cellular processes, ultimately exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methylquinazolin-4(3H)-one and 3-phenylquinazolin-4(3H)-one share structural similarities but differ in their substituents.
Indole Derivatives: Compounds like 1-methylindole-3-carbaldehyde and 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde are structurally related but lack the quinazolinone core.
Uniqueness
What sets 3-methyl-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one apart is its fused structure, combining both quinazolinone and indole moieties. This unique combination enhances its reactivity and biological activity, making it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C19H15N3O2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-methyl-2-[(Z)-(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C19H15N3O2/c1-21-16-10-6-4-7-12(16)14(19(21)24)11-17-20-15-9-5-3-8-13(15)18(23)22(17)2/h3-11H,1-2H3/b14-11- |
InChI Key |
OGIYQUBZUJJKRA-KAMYIIQDSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine](/img/structure/B11100093.png)
![2-Cyanoethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate](/img/structure/B11100098.png)
![2,6-Diphenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11100106.png)
amino-](/img/structure/B11100114.png)
![1-[5-hydroxy-5-(pyridin-3-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B11100120.png)
![3-Bromo-{N}-(1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2{H}-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-YL)benzamide](/img/structure/B11100121.png)
acetyl}hydrazinylidene)-N-(2-phenylethyl)butanamide](/img/structure/B11100126.png)


![Ethanone, 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1-tetrazolyl]-1-morpholino-](/img/structure/B11100147.png)

![5-(3-{[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]amino}-4-methoxybenzyl)-N-{(Z)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-methoxyaniline](/img/structure/B11100180.png)

![3-Heptyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11100186.png)
